Bienvenue dans la boutique en ligne BenchChem!

(S)-1-Benzyl-3-methylpiperazine-2,5-dione

Chiral solvating agents Enantiomeric excess determination NMR spectroscopy

Essential for SAR: use as comparator to correlate methyl position with enantiomeric discrimination efficiency in NMR solvation, or as negative control given absent antiproliferative activity against K-562 cells. Reliable (3S)-synthon (XLogP3-AA 0.8) with predictable reactivity for asymmetric synthesis.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 132871-10-4
Cat. No. B6318375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-3-methylpiperazine-2,5-dione
CAS132871-10-4
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)/t9-/m0/s1
InChIKeyHNTYWRJULQTORS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS 132871-10-4): A Chiral Piperazine‑2,5‑dione Building Block


(S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS 132871‑10‑4) is a chiral, non‑racemic piperazine‑2,5‑dione derivative [REFS‑1]. Its core structure belongs to the diketopiperazine class, a privileged scaffold in medicinal chemistry [REFS‑2]. The compound is defined by a single (3S)‑configured stereogenic center, a molecular weight of 218.25 g/mol, and a calculated XLogP3‑AA value of 0.8, which influences its solubility and chromatographic behavior [REFS‑1]. It is commercially supplied as a research‑grade fine chemical, typically with a minimum purity specification of 95% [REFS‑3] or ≥98% [REFS‑4], and is intended for use as a chiral building block, intermediate, or analytical reference [REFS‑2].

Why a Generic “Piperazine‑2,5‑dione” Cannot Substitute for (S)-1-Benzyl-3-methylpiperazine-2,5-dione


The term “piperazine‑2,5‑dione” encompasses a broad class of compounds with variable substitution patterns and stereochemistry, yet only a specific (3S)‑configured, N1‑benzyl, C3‑methyl derivative meets the stringent requirements of asymmetric synthesis and chiral analytical method development [REFS‑1]. Substituting an achiral analog, a racemic mixture, or an alternative regioisomer introduces uncontrolled stereochemical variables that can abolish enantiomeric discrimination in NMR solvation [REFS‑2], alter biological target engagement [REFS‑3], and compromise the reproducibility of chiral chromatographic separations [REFS‑4]. The quantitative evidence below demonstrates that the precise placement of the methyl group and the absolute (S)‑configuration of this compound produce measurable, non‑interchangeable performance differences relative to its closest in‑class comparators [REFS‑2].

Quantitative Differentiation Evidence for (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS 132871‑10‑4)


Chiral Solvating Agent (CSA) Potency: 6‑Methyl vs. 3‑Methyl Regioisomers

In a direct comparative NMR study, the target compound (S)-1-benzyl-3-methylpiperazine-2,5-dione ((S)-1b) was evaluated against its regioisomer (S)-1-benzyl-6-methylpiperazine-2,5-dione ((S)-1a) for its ability to discriminate racemic N-acylamino acid esters. The data demonstrate that the 3‑methyl substituted compound (S)-1b exhibits quantitatively weaker chiral solvating properties than the 6‑methyl analog (S)-1a [REFS‑1].

Chiral solvating agents Enantiomeric excess determination NMR spectroscopy

Regioisomeric Differentiation: 3‑Methyl vs. 6‑Methyl Substitution Effects on Analyte Binding

The study explicitly concludes that the weaker interactions observed for (S)-1-benzyl-3-methylpiperazine-2,5-dione ((S)-1b) relative to (S)-1a “indicate that the position and properties of substituents play an important role in the binding affinity” of these diketopiperazines toward amino acid derivatives [REFS‑1]. This establishes a functional divergence driven solely by the C3‑methyl versus C6‑methyl substitution pattern.

Structure‑activity relationship NMR titration Binding affinity

Enantiomeric Purity and Chromatographic Resolution: (S)- vs. (R)-Enantiomer

The target compound (S)-1-benzyl-3-methylpiperazine-2,5-dione is commercially supplied with a defined minimum chemical purity of ≥98% [REFS‑1]. Its enantiomeric counterpart, (R)-1-benzyl-3-methylpiperazine-2,5-dione (CAS 132871‑09‑1), is a distinct chemical entity with a different three‑dimensional arrangement, which is known to affect biological activity and receptor interactions [REFS‑2].

Chiral purity HPLC analysis Enantiomeric excess

Antiproliferative Activity Profile in K‑562 Leukemia Cells: Structural Analog Comparison

In a study evaluating five piperazine derivatives for antiproliferative activity against K‑562 human chronic myelogenous leukemia cells, the target compound (S)-1-benzyl-3-methylpiperazine-2,5-dione (Compound C) was included alongside close structural analogs such as (S)-1,3-dibenzylpiperazine-2,5-dione (Compound D). While the abstract reports IC₅₀ values for the most active compounds (e.g., Compound A: 30.10 ± 1.6 µg/mL, Compound E: 4.60 ± 0.4 µg/mL), no significant antiproliferative activity was reported for the target compound, indicating a distinct activity profile relative to other in‑class analogs [REFS‑1].

Anticancer screening K‑562 cell line SAR

Physical Property Differentiation: XLogP3‑AA and Rotatable Bond Count

The target compound possesses a computed XLogP3‑AA value of 0.8 and a rotatable bond count of 2 [REFS‑1]. These parameters directly influence its chromatographic retention behavior and aqueous solubility, providing a distinct profile compared to more lipophilic piperazine‑2,5‑dione analogs (e.g., (S)-1,3-dibenzylpiperazine-2,5-dione) which would exhibit higher logP values and different retention times under reversed‑phase conditions.

Lipophilicity Chromatographic retention Solubility prediction

Vendor‑Specified Purity Benchmarks and Storage Conditions

Commercial suppliers of (S)-1-benzyl-3-methylpiperazine-2,5-dione specify a minimum purity of ≥95% (AKSci) [REFS‑1] or ≥98% (ChemScene) [REFS‑2]. Recommended storage conditions are long‑term in a cool, dry place [REFS‑1] or sealed in dry conditions at 2‑8 °C [REFS‑2], reflecting the compound's stability profile. These specifications provide a baseline for procurement quality assessment and differentiate the compound from less rigorously characterized, lower‑purity generic alternatives.

Quality control Procurement specification Stability

Validated Application Scenarios for (S)-1-Benzyl-3-methylpiperazine-2,5-dione Based on Quantitative Differentiation


Use as a Reference Regioisomer in Chiral Solvating Agent (CSA) Structure‑Activity Studies

Due to its documented weaker CSA performance relative to the 6‑methyl analog [REFS‑1], this compound serves as an essential comparator in systematic SAR investigations of piperazine‑2,5‑dione‑based chiral solvating agents. Its inclusion in a study allows researchers to correlate the position of the methyl substituent with enantiomeric discrimination efficiency, facilitating the rational design of improved CSAs for NMR‑based ee determination [REFS‑1].

Negative Control or Inert Scaffold in Antiproliferative Screening Panels

The absence of measurable antiproliferative activity against K‑562 leukemia cells, in contrast to other active piperazine analogs [REFS‑2], qualifies this compound as a structurally relevant negative control. This ensures that observed biological effects in SAR campaigns can be confidently attributed to the specific modifications introduced, rather than to an inherent cytotoxic liability of the piperazine‑2,5‑dione core [REFS‑2].

Chiral Building Block for Asymmetric Synthesis Requiring Defined (3S)-Stereochemistry

The commercial availability of this compound with a minimum purity of ≥98% and a well‑characterized (3S)‑configuration [REFS‑3] makes it a reliable chiral synthon for constructing more complex, enantiomerically enriched molecules. Its moderate lipophilicity (XLogP3‑AA 0.8) and limited rotatable bonds (2) provide a predictable synthetic handle for further functionalization [REFS‑4].

Analytical Standard for Chiral HPLC Method Development and Validation

With its defined absolute stereochemistry and commercial supply of high enantiomeric purity [REFS‑3], this compound is suitable for use as a reference standard in developing chiral stationary phase HPLC methods. It can serve as a model analyte to establish separation conditions and validate system suitability parameters for the resolution of piperazine‑2,5‑dione enantiomers [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.